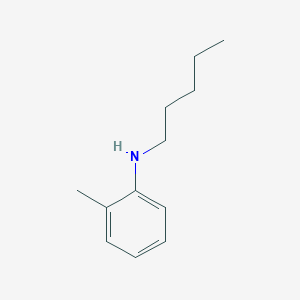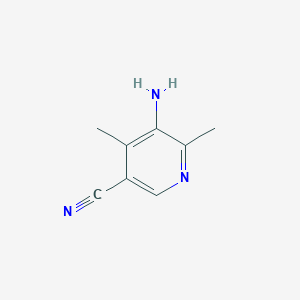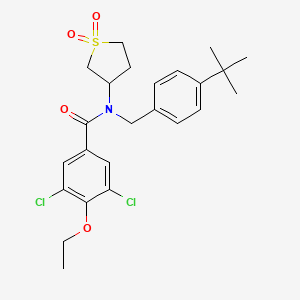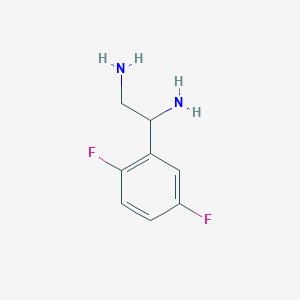![molecular formula C9H11N5 B15096997 N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B15096997.png)
N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-tolyl hydrazine with formamide under acidic conditions, leading to the formation of the triazole ring . Another approach involves the use of aryl diazonium salts and hydrazones as nitrogen sources, followed by cyclization .
Industrial Production Methods
Industrial production of triazoles, including this compound, often employs catalytic processes to enhance yield and selectivity. Copper-catalyzed cross-coupling reactions are frequently used due to their efficiency and cost-effectiveness . These methods allow for large-scale production with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different derivatives.
Substitution: The triazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can produce a variety of functionalized triazoles .
Applications De Recherche Scientifique
N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine involves its interaction with specific molecular targets. In biological systems, it inhibits DNA synthesis by binding to DNA and interfering with its replication . This action is particularly useful in cancer treatment, where the compound can prevent the proliferation of cancer cells. The triazole ring’s ability to form non-covalent interactions with enzymes and receptors is crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diamino-1,2,4-triazole: Another triazole derivative with similar biological activities.
1,2,3-Triazole: A different isomer of triazole with distinct chemical properties and applications.
1,3,5-Triazine: A related compound with a broader range of applications in medicinal chemistry and materials science.
Uniqueness
N-o-tolyl-1H-[1,2,4]triazole-3,5-diamine is unique due to the presence of the tolyl group, which enhances its lipophilicity and allows for better interaction with hydrophobic targets. This structural feature distinguishes it from other triazole derivatives and contributes to its specific biological activities .
Propriétés
Formule moléculaire |
C9H11N5 |
|---|---|
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
3-N-(2-methylphenyl)-1H-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C9H11N5/c1-6-4-2-3-5-7(6)11-9-12-8(10)13-14-9/h2-5H,1H3,(H4,10,11,12,13,14) |
Clé InChI |
FTRDKGKGWGEUCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=NNC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


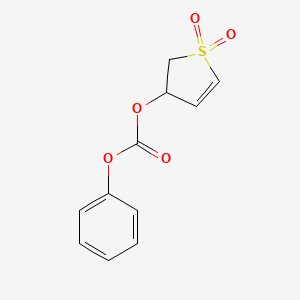
![3-Cyclopentyl-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15096932.png)
![N-[(5Z)-4-oxo-5-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B15096940.png)
![N3-(4-fluoro-phenyl)-1H-[1,2,4]triazole-3,5-diamine](/img/structure/B15096944.png)
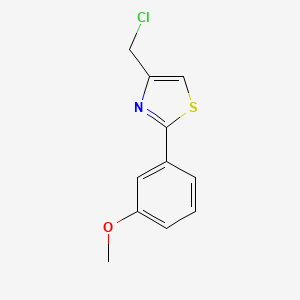
![1-(Diphenylmethyl)-4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine](/img/structure/B15096950.png)
![dimethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B15096966.png)
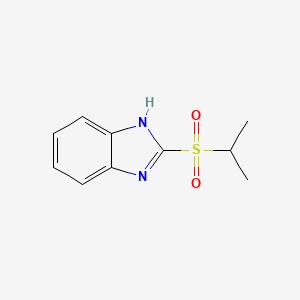
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyltetrahydropyrazine-1(2H)-carbothioamide](/img/structure/B15096986.png)
